2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is an organic compound that belongs to the class of pyrrolo[3,4-c]pyrrole derivatives. This compound is known for its unique structural features, which include two butyloctyl chains and two dioxaborolan-2-yl groups attached to a pyrrolo[3,4-c]pyrrole core. These structural elements contribute to its distinctive chemical and physical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrole core, the introduction of butyloctyl chains, and the attachment of dioxaborolan-2-yl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For example, the Suzuki-Miyaura coupling reaction is commonly employed to introduce the dioxaborolan-2-yl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction with aryl halides can yield various aryl-substituted derivatives of the compound .
Scientific Research Applications
2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The dioxaborolan-2-yl groups can form reversible covalent bonds with diols and other nucleophiles, enabling the compound to act as a molecular sensor or catalyst. Additionally, the pyrrolo[3,4-c]pyrrole core can participate in π-π stacking interactions, influencing the electronic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
What sets 2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione apart from similar compounds is its unique combination of butyloctyl chains and dioxaborolan-2-yl groups, which confer distinct solubility, electronic, and optical properties. These features make it particularly valuable for applications in organic electronics and materials science .
Properties
Molecular Formula |
C50H78B2N2O6S2 |
---|---|
Molecular Weight |
888.9 g/mol |
IUPAC Name |
2,5-bis(2-butyloctyl)-1,4-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C50H78B2N2O6S2/c1-13-17-21-23-27-35(25-19-15-3)33-53-43(37-29-31-39(61-37)51-57-47(5,6)48(7,8)58-51)41-42(45(53)55)44(38-30-32-40(62-38)52-59-49(9,10)50(11,12)60-52)54(46(41)56)34-36(26-20-16-4)28-24-22-18-14-2/h29-32,35-36H,13-28,33-34H2,1-12H3 |
InChI Key |
HVGWRLLVLLUEGT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3=C4C(=C(N(C4=O)CC(CCCC)CCCCCC)C5=CC=C(S5)B6OC(C(O6)(C)C)(C)C)C(=O)N3CC(CCCC)CCCCCC |
Origin of Product |
United States |
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